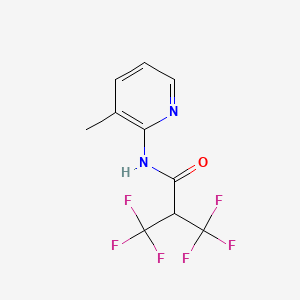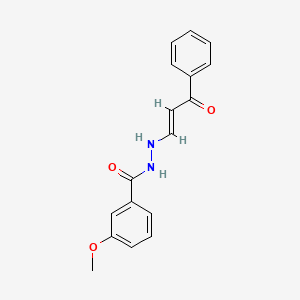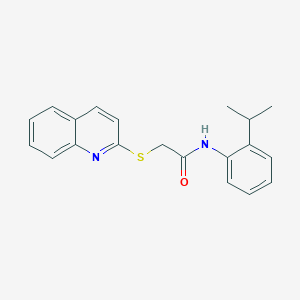![molecular formula C14H23NO B5133987 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine](/img/structure/B5133987.png)
4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMBM, and it is a bicyclic morpholine derivative that has been synthesized through various methods. The synthesis of DMBM is of great interest to researchers due to its potential applications in the field of medicinal chemistry and drug discovery.
作用機序
The mechanism of action of DMBM is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to interact with various receptors, including GABA-A receptors and NMDA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
DMBM has been found to possess a variety of biochemical and physiological effects. This compound has been shown to have anticonvulsant effects in animal models of epilepsy, as well as analgesic and anti-inflammatory effects. Additionally, DMBM has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using DMBM in laboratory experiments is its high potency and selectivity. This compound has been found to be highly effective at modulating neurotransmitter systems in the brain, making it a useful tool for studying the mechanisms of various neurological disorders. However, one of the limitations of using DMBM in laboratory experiments is its potential toxicity. This compound has been found to be toxic at high doses, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on DMBM. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the use of DMBM derivatives as potential treatments for various neurological disorders, including epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanisms of action of DMBM and its potential therapeutic applications.
合成法
DMBM can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions and the use of organolithium reagents. One of the most common methods for synthesizing DMBM involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with morpholine in the presence of a palladium catalyst. This reaction results in the formation of DMBM as the major product.
科学的研究の応用
DMBM has been studied for its potential applications in a wide range of scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been found to possess a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
特性
IUPAC Name |
4-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2)12-4-3-11(13(14)9-12)10-15-5-7-16-8-6-15/h3,12-13H,4-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWCYHMXKVZYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(3S)-2-oxo-3-azepanyl]acetamide](/img/structure/B5133908.png)
acetate](/img/structure/B5133911.png)

![N-[2-(2-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5133935.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133940.png)
![N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5133946.png)

![butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5133953.png)
![2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5133961.png)



![N-[(1-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5134001.png)
